Cas no 131379-34-5 (Ethyl 4'-cyanobiphenyl-3-carboxylate)
Ethyl 4'-cyanobiphenyl-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-(4-cyanophenyl)benzoate
- CTK4B7239
- ETHYL 4'-CYANOBIPHENYL-3-CARBOXYLATE
- SureCN8463066
- AG-D-63653
- ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
- KB-201836
- ETHYL 4'-CYANO-[1,1'-BIPHENYL]-3-CARBOXYLATE
- AKOS016017275
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-cyano-, ethyl ester
- 131379-34-5
- SCHEMBL8463066
- DTXSID10618690
- MFCD01319588
- ETHYL4'-CYANOBIPHENYL-3-CARBOXYLATE
- Ethyl 4/'-cyanobiphenyl-3-carboxylate
- Ethyl 4'-cyanobiphenyl-3-carboxylate
-
- MDL: MFCD01319588
- Inchi: 1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3
- InChI Key: KPLMOZNBQVTKCS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC(=C1)C1C=CC(C#N)=CC=1)=O
Computed Properties
- Exact Mass: 251.09500
- Monoisotopic Mass: 251.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.18
- Boiling Point: 424.6°C at 760 mmHg
- Flash Point: 209°C
- Refractive Index: 1.592
- PSA: 50.09000
- LogP: 3.40198
Ethyl 4'-cyanobiphenyl-3-carboxylate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 4'-cyanobiphenyl-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200792-1g |
ethyl 4'-cyanobiphenyl-3-carboxylate |
131379-34-5 | 97% | 1g |
£312.00 | 2022-02-28 | |
| Fluorochem | 200792-2g |
ethyl 4'-cyanobiphenyl-3-carboxylate |
131379-34-5 | 97% | 2g |
£539.00 | 2022-02-28 | |
| Fluorochem | 200792-5g |
ethyl 4'-cyanobiphenyl-3-carboxylate |
131379-34-5 | 97% | 5g |
£979.00 | 2022-02-28 | |
| TRC | E081800-250mg |
Ethyl 4'-cyanobiphenyl-3-carboxylate |
131379-34-5 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E081800-500mg |
Ethyl 4'-cyanobiphenyl-3-carboxylate |
131379-34-5 | 500mg |
$ 605.00 | 2022-06-05 | ||
| abcr | AB360729-1g |
Ethyl 4'-cyanobiphenyl-3-carboxylate, 97%; . |
131379-34-5 | 97% | 1g |
€569.30 | 2025-04-21 | |
| abcr | AB360729-2g |
Ethyl 4'-cyanobiphenyl-3-carboxylate, 97%; . |
131379-34-5 | 97% | 2g |
€929.10 | 2025-04-21 | |
| abcr | AB360729-5g |
Ethyl 4'-cyanobiphenyl-3-carboxylate, 97%; . |
131379-34-5 | 97% | 5g |
€1622.20 | 2025-04-21 | |
| abcr | AB360729-1 g |
Ethyl 4'-cyanobiphenyl-3-carboxylate, 97%; . |
131379-34-5 | 97% | 1g |
€569.70 | 2023-04-26 | |
| abcr | AB360729-2 g |
Ethyl 4'-cyanobiphenyl-3-carboxylate, 97%; . |
131379-34-5 | 97% | 2g |
€930.90 | 2023-04-26 |
Ethyl 4'-cyanobiphenyl-3-carboxylate Suppliers
Ethyl 4'-cyanobiphenyl-3-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Ethyl 4'-cyanobiphenyl-3-carboxylate
Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS No. 131379-34-5): A Comprehensive Overview
Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS No. 131379-34-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its biphenyl core structure modified with a cyano group and a carboxylate ester, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of Ethyl 4'-cyanobiphenyl-3-carboxylate consists of two benzene rings connected by a carbon-carbon bond, with a cyano group (-CN) attached to one of the rings at the 4' position and a carboxylate ester (-COOCH₂CH₃) at the 3 position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.
In recent years, there has been growing interest in biphenyl derivatives due to their diverse range of applications. The presence of the cyano group enhances the electrophilicity of the molecule, making it a useful building block for further functionalization. Additionally, the ester moiety provides a site for further chemical modifications, allowing for the synthesis of more complex molecules.
One of the most compelling aspects of Ethyl 4'-cyanobiphenyl-3-carboxylate is its potential in pharmaceutical research. Studies have shown that biphenyl derivatives can exhibit a variety of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in Ethyl 4'-cyanobiphenyl-3-carboxylate may contribute to its ability to interact with biological targets, making it a promising candidate for drug discovery.
Recent research has focused on exploring the synthetic pathways to optimize the production of Ethyl 4'-cyanobiphenyl-3-carboxylate. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing the environmental impact while maintaining high yields. These developments are crucial for scaling up production and making this compound more accessible for industrial applications.
The compound's utility extends beyond pharmaceuticals into materials science. The biphenyl core is known for its stability and thermal properties, making it suitable for use in advanced polymers and coatings. The cyano and ester groups further enhance these properties, providing opportunities for tailored material design.
In terms of biological activity, preliminary studies have suggested that Ethyl 4'-cyanobiphenyl-3-carboxylate may have inhibitory effects on certain enzymes involved in metabolic pathways. This potential bioactivity is an area of active investigation, with researchers exploring its interactions with various biological targets. Understanding these interactions could lead to new therapeutic strategies and applications.
The synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate involves multi-step reactions that require careful optimization to achieve high purity and yield. Key steps include the cyanation of biphenyl derivatives followed by esterification. Recent advancements in green chemistry principles have encouraged the development of more environmentally friendly synthetic routes, such as catalytic hydrogenation and solvent-free reactions.
The safety profile of Ethyl 4'-cyanobiphenyl-3-carboxylate is another critical aspect that has been thoroughly evaluated. While no direct toxicological data is available yet due to limited research, its structural analogs suggest that it should be handled with standard laboratory precautions. Proper storage conditions and handling procedures are essential to ensure safety during both synthesis and application.
The future prospects for Ethyl 4'-cyanobiphenyl-3-carboxylate are promising, with ongoing research aimed at uncovering its full potential. As synthetic methods improve and more biological data becomes available, this compound is expected to find wider use in both academic research and industrial applications. Its unique structure and versatile reactivity make it a valuable asset in the chemical toolbox.
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